![molecular formula C9H7BrN2O2 B1395217 methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1190310-82-7](/img/structure/B1395217.png)
methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Übersicht
Beschreibung
“Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is a chemical compound with the empirical formula C9H8N2O2 . It belongs to the family of pyrrolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a fused six-membered pyridine and five-membered pyrrole rings . The compound has a molecular weight of 255.07 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 255.07 g/mol, a topological polar surface area of 55 Ų, and a complexity of 237 . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- A study synthesized a series of compounds including pyrrolo[2,3-b]pyridines, one of which demonstrated in vitro antibacterial activity (Toja et al., 1986).
Synthesis of Apomitomycin Derivatives
- Research focused on the synthesis of apomitomycin derivatives, potentially useful as intermediates for mitomycin synthesis, involved reactions with pyrrolidine and pyrrolo[2,3-b]pyridine derivatives (Kametani et al., 1980).
Synthesis of Insecticide Intermediates
- The compound has been used in the synthesis of intermediates for new insecticides, like chlor-antraniliprole (Niu Wen-bo, 2011).
Potential Anti-Inflammatory Agents
- It was utilized in the synthesis of molecules targeted as potential anti-inflammatory agents, inspired by the activity of structurally related molecules (Moloney, 2001).
Synthesis of N6-Substituted Analogues
- The compound played a role in the efficient synthesis of N6-substituted analogues, useful in various chemical applications (Nechayev et al., 2013).
Antitumor Activity in Mesothelioma Models
- Derivatives of pyrrolo[2,3-b]pyridine were synthesized and evaluated for their biological effects in models of diffuse malignant peritoneal mesothelioma, a rapidly fatal disease (Carbone et al., 2013).
Synthesis of Aminopyrroles
- The compound has been used in the synthesis of trifluoromethyl-substituted aminopyrroles, indicating its utility in complex chemical synthesis processes (Khlebnikov et al., 2018).
Total Synthesis of Natural Alkaloids
- It was involved in the synthesis of variolin B and deoxyvariolin B, natural alkaloids, demonstrating its applicability in the synthesis of complex organic molecules (Baeza et al., 2010).
Zukünftige Richtungen
The future directions for “methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the structural similarity of pyrrolopyridines to purine bases, there may be potential for the development of new bioactive molecules .
Wirkmechanismus
Mode of Action
It is hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces, which are common modes of action for many heterocyclic compounds .
Biochemical Pathways
Given the structural similarity of this compound to other pyrazolopyridines, it may potentially affect pathways related to cell signaling, enzymatic activity, or gene expression
Result of Action
It is hypothesized that the compound may exert its effects by modulating the activity of its target proteins, thereby influencing cellular processes .
Biochemische Analyse
Biochemical Properties
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with fibroblast growth factor receptors (FGFRs), which are crucial in various cellular processes such as cell proliferation, differentiation, and migration . The compound binds to the tyrosine kinase domain of FGFRs, inhibiting their activity and subsequently affecting downstream signaling pathways like RAS-MEK-ERK and PI3K-Akt . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Cellular Effects
The effects of this compound on cells are profound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer cells . The compound affects cell signaling pathways, leading to decreased cell migration and invasion. Additionally, it influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis . These cellular effects make it a promising candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of FGFRs . This binding inhibits the autophosphorylation of tyrosine residues, preventing the activation of downstream signaling pathways. The compound also affects the expression of genes involved in cell cycle regulation and apoptosis, leading to reduced cell proliferation and increased cell death . These molecular interactions highlight its potential as a targeted therapy for cancers with aberrant FGFR signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells . These findings suggest that the compound has potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects such as weight loss and organ toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound’s metabolites can further interact with various biomolecules, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its localization to target sites . The compound’s distribution can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other biomolecules . Post-translational modifications and targeting signals can influence its localization to specific compartments or organelles, affecting its overall activity . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential.
Eigenschaften
IUPAC Name |
methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-3-11-8-7(5)6(10)4-12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCOEIYKKJULJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CNC2=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696599 | |
| Record name | Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-82-7 | |
| Record name | Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


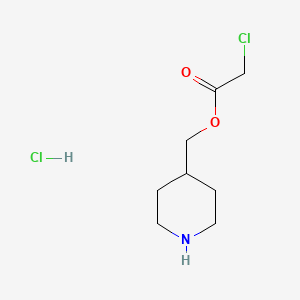

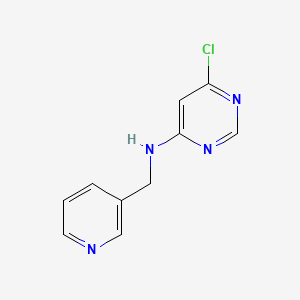
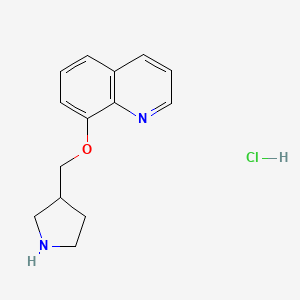
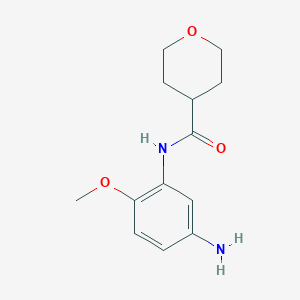
![4-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395142.png)


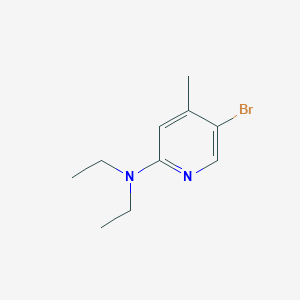

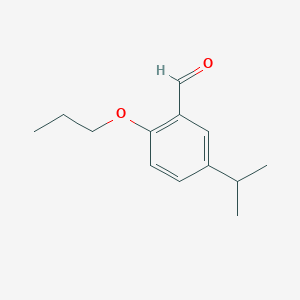
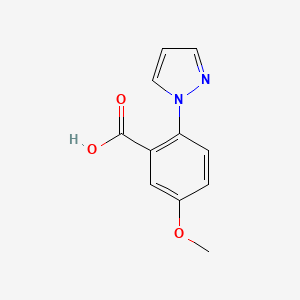
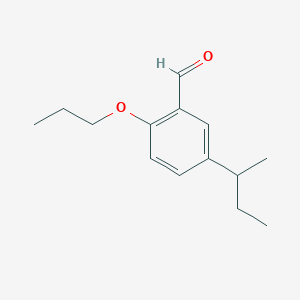
![8-[2-(4-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1395154.png)
